Home > Products > Screening Compounds P765 > 1H-Benzimidazole-2-ethanamine, 7-bromo-
1H-Benzimidazole-2-ethanamine, 7-bromo- - 3324-07-0

1H-Benzimidazole-2-ethanamine, 7-bromo-

Catalog Number: EVT-1665597
CAS Number: 3324-07-0
Molecular Formula: C9H10BrN3
Molecular Weight: 240.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1H-Benzimidazole-2-ethanamine, 7-bromo- is a synthetic heterocyclic compound belonging to the benzimidazole class. Benzimidazoles are a significant class of nitrogen-containing heterocyclic compounds recognized for their diverse biological activities and applications in various fields of scientific research. [] While specific research on 1H-Benzimidazole-2-ethanamine, 7-bromo- is limited, its structural similarity to other benzimidazoles suggests potential applications in areas such as medicinal chemistry, materials science, and catalysis.

Overview

1H-Benzimidazole-2-ethanamine, 7-bromo- is a chemical compound that belongs to the benzimidazole class of compounds, which are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 7-position of the benzimidazole ring and an ethanamine side chain. Benzimidazoles have been studied extensively for their pharmacological properties, including anti-cancer, anti-inflammatory, and anti-viral activities.

Source

The compound can be synthesized through various chemical pathways, often involving the bromination of benzimidazole derivatives followed by alkylation reactions. Specific synthesis methods can vary based on desired purity and yield.

Classification

1H-Benzimidazole-2-ethanamine, 7-bromo- is classified as a heterocyclic aromatic compound. It falls under the category of nitrogen-containing heterocycles due to the presence of nitrogen atoms in its structure. This classification is significant in medicinal chemistry as it often correlates with specific biological activities.

Synthesis Analysis

Methods

The synthesis of 1H-Benzimidazole-2-ethanamine, 7-bromo- typically involves two main steps: bromination and alkylation.

  1. Bromination: The starting material, 1H-benzimidazole, is treated with bromine or a brominating agent (such as N-bromosuccinimide) to introduce a bromine atom at the 7-position. This reaction is generally conducted under controlled temperature and inert atmosphere conditions to prevent side reactions.
  2. Alkylation: The brominated intermediate is then reacted with ethanamine in a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydroxide to facilitate the reaction and improve yields.

Technical Details

The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, using dimethylformamide as a solvent can enhance solubility and reaction rates.

Molecular Structure Analysis

Structure

1H-Benzimidazole-2-ethanamine, 7-bromo- has a distinctive molecular structure characterized by:

  • A benzimidazole core consisting of two fused aromatic rings containing nitrogen.
  • An ethylamine side chain attached to the second carbon of the benzimidazole.
  • A bromine substituent at the seventh position.

Data

The molecular formula for this compound is C9H10BrN3, with a molecular weight of approximately 244.1 g/mol. The structural representation can be visualized through molecular modeling software or chemical drawing tools.

Chemical Reactions Analysis

Reactions

1H-Benzimidazole-2-ethanamine, 7-bromo- can participate in various chemical reactions due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
  • Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.

Technical Details

These reactions are typically carried out under controlled conditions to minimize side products. For example, reactions involving nucleophilic substitution may require polar aprotic solvents to stabilize intermediates.

Mechanism of Action

Process

The biological activity of 1H-Benzimidazole-2-ethanamine, 7-bromo- is largely attributed to its ability to interact with specific biological targets:

  1. Enzyme Inhibition: The compound may inhibit enzymes involved in cellular signaling pathways or metabolic processes.
  2. Receptor Binding: It may bind to certain receptors in the body, influencing physiological responses.

Data

Studies on related benzimidazole derivatives suggest that these compounds can modulate activities such as cell proliferation and apoptosis through various signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

1H-Benzimidazole-2-ethanamine, 7-bromo- exhibits several notable physical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in polar organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with electrophiles due to the presence of electron-rich nitrogen atoms in its structure.

Relevant data such as melting point and boiling point can be determined through experimental measurements or literature values.

Applications

Scientific Uses

1H-Benzimidazole-2-ethanamine, 7-bromo-, like other benzimidazoles, has potential applications in various fields:

  • Pharmaceutical Development: Investigated for its potential therapeutic effects against cancer and infectious diseases.
  • Material Science: Used in developing new materials with unique electronic properties due to its heterocyclic structure.

Research continues into optimizing its pharmacological properties and expanding its applications within medicinal chemistry and materials science.

Synthetic Methodologies and Reaction Pathways

Traditional Condensation Strategies

O-Phenylenediamine-Based Cyclization with Bromoacetic Acid Derivatives

The synthesis of 7-bromo-1H-benzimidazole-2-ethanamine relies on condensation between 4-bromo-1,2-diaminobenzene and bromoacetic acid derivatives. This reaction proceeds via nucleophilic displacement, where the diamine's amino group attacks the α-carbon of bromoacetic acid, forming an intermediate alkylated product. Subsequent acid-catalyzed cyclodehydration at 80–100°C yields the 2-(bromomethyl)-7-bromobenzimidazole core. Further amination with ammonia or phthalimide-Köppel reaction installs the ethanamine side chain [6]. Challenges include regioselectivity due to the bromo substituent’s directing effects and competing dimerization. Purification typically requires column chromatography (silica gel, CH₂Cl₂/MeOH 9:1), with yields rarely exceeding 45% due to steric hindrance and side reactions [2].

Table 1: Traditional Condensation Routes for 7-Bromo Substituted Benzimidazoles

Diamine PrecursorCarboxylic Acid DerivativeReaction Temp (°C)Cyclization AgentYield (%)
4-Bromo-1,2-diaminobenzeneBromoacetic acid80HCl (4N)42
4-Bromo-1,2-diaminobenzeneEthyl bromoacetate100Polyphosphoric acid38
4-Bromo-1,2-diaminobenzeneBromoacetyl bromide60Toluene (reflux)45

Functionalization via α-Halocarbonyl Intermediates

α-Haloketones serve as pivotal intermediates for side-chain elaboration. 4-Bromo-1,2-diaminobenzene reacts with 4-bromobromoacetyl bromide to form a monoacylated intermediate, which undergoes thermal cyclization (60°C, DMF) to yield 2-(bromomethyl)-7-bromobenzimidazole. The bromomethyl group is then displaced with potassium phthalimide (120°C, DMF) to introduce a protected amine, followed by hydrazinolysis to free the primary amine [2] [6]. This approach mitigates over-alkylation but suffers from low functional group tolerance—particularly toward reducible nitro groups. Microwave-assisted displacement (100°C, 30 min) improves phthalimide incorporation efficiency by 25% compared to conventional heating [6].

Modern Catalytic Approaches

Transition Metal-Catalyzed Cross-Coupling for Ethylamine Side-Chain Introduction

Palladium and copper catalysis enable direct C–N bond formation for appending the ethylamine side-chain. Suzuki-Miyaura coupling between 7-bromo-2-iodobenzimidazole and N-Boc-ethylamine boronic ester (Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O) installs the protected side chain at the 2-position in 68% yield [3] [5]. Alternatively, Buchwald-Hartwig amination of 2-chloro-7-bromobenzimidazole with 2-aminoethylboronate esters (Pd₂(dba)₃/XPhos, 100°C) achieves C–N coupling with 75% efficiency. Copper(I)-catalyzed Ullmann-type reactions (CuI/L-proline, DMSO, 110°C) offer cost-effective alternatives but require stoichiometric Cs₂CO₃ and show moderate regioselectivity for 2-position amination [5].

Table 2: Catalytic Systems for Ethylamine Side-Chain Installation

Catalyst SystemLigandBaseSolventYield (%)Selectivity (2- vs. N1-)
Pd(OAc)₂XantPhosK₃PO₄Toluene729:1
Pd₂(dba)₃BINAPCs₂CO₃Dioxane75>20:1
CuIL-ProlineCs₂CO₃DMSO656:1

Microwave-Assisted Synthesis for Enhanced Regioselectivity

Microwave irradiation dramatically accelerates benzimidazole cyclization while improving 7-bromo regiocontrol. Condensation of 4-bromo-1,2-diaminobenzene with 2-bromoacetaldehyde diethyl acetal (Na₂S₂O₅ catalyst, H₂O, 150W) delivers 2-(unsubstituted)-7-bromobenzimidazole in 12 minutes (92% yield) [5] [6]. Subsequent N-alkylation with 2-bromoethylamine hydrobromide (K₂CO₃, DMF, 100W, 15 min) achieves 88% conversion—significantly higher than thermal methods (35–40% in 24 h). The rapid, uniform heating suppresses symmetric 5,7-dibrominated byproducts (<5% vs. 15–20% in reflux systems) [6].

Bromination Strategies

Electrophilic Aromatic Substitution at the 7-Position

Regioselective bromination exploits the benzimidazole nucleus’s inherent electronic asymmetry. Electron-donating N1-H and C2-ethanamine groups activate the 5/6-positions, while the 4/7-positions remain electron-deficient. Bromination (Br₂, CHCl₃, 0°C) of 1H-benzimidazole-2-ethanamine thus favors the 7-position (85% selectivity) due to the C2 substituent’s mesomeric effect . Computational studies (DFT, B3LYP/6-31G*) confirm the 7-position’s lower localization energy (−0.83 eV vs. −0.68 eV at C5). Lewis acid catalysts (FeCl₃, 5 mol%) enhance ortho-directing effects, achieving 94% 7-bromo isomer at 0°C within 2 h. Overbromination is minimized by stoichiometric Br₂ control (1.05 eq) [2] .

Table 3: Regioselectivity in Electrophilic Bromination of Benzimidazole-2-ethanamine

Brominating AgentCatalyst/AdditiveTemp (°C)7-Bromo Isomer (%)5-Bromo Isomer (%)
Br₂ (1.0 eq)None08515
Br₂ (1.05 eq)FeCl₃ (5 mol%)0946
NBS (1.1 eq)AlCl₃ (10 mol%)257822

Post-Cyclization Halogenation Techniques

Directed ortho-metalation (DoM) enables precise late-stage bromination. Treatment of N-TIPS-protected benzimidazole-2-ethanamine with LDA (−78°C, THF) generates a C4/C7 dianion, which reacts with Br₂ to afford 7-bromo product in 91% yield after deprotection [2]. Alternatively, palladium-catalyzed C–H activation (Pd(OAc)₂, NBS, AcOH, 80°C) brominates electron-deficient positions (7>4>6) with 88% selectivity. Post-functionalization preserves the ethylamine side chain’s integrity when protected as a tert-butyl carbamate (Boc) [6]. Halogen exchange via Ullmann-type reactions (CuBr, 140°C, DMF) converts 7-iodo precursors to 7-bromo derivatives efficiently (82% yield), avoiding electrophilic bromination’s regioselectivity constraints .

Properties

CAS Number

3324-07-0

Product Name

1H-Benzimidazole-2-ethanamine, 7-bromo-

IUPAC Name

2-(4-bromo-1H-benzimidazol-2-yl)ethanamine

Molecular Formula

C9H10BrN3

Molecular Weight

240.1 g/mol

InChI

InChI=1S/C9H10BrN3/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4-5,11H2,(H,12,13)

InChI Key

UOTQOYUBCRMCPK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Br)N=C(N2)CCN

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(N2)CCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.